molecular formula C18H14FNO4 B2406991 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide CAS No. 1428359-67-4

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide

Cat. No.: B2406991
CAS No.: 1428359-67-4
M. Wt: 327.311
InChI Key: JGLVINOHIAAMGL-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a 3-fluorobenzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of piperonal with appropriate reagents. The but-2-yn-1-yl linker is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the 3-fluorobenzamide group is attached through an amidation reaction, using reagents such as 3-fluorobenzoic acid and coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c19-14-5-3-4-13(10-14)18(21)20-8-1-2-9-22-15-6-7-16-17(11-15)24-12-23-16/h3-7,10-11H,8-9,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLVINOHIAAMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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